The synthesis of PF-06291874 involves several key steps that ensure the compound's potency and stability. The initial approach includes the design of a series of derivatives based on structural modifications to optimize binding affinity for the glucagon receptor. The synthesis process typically employs techniques such as:
Technical details reveal that careful control over reaction conditions (temperature, solvent choice) is crucial for achieving high yield and quality in the final product .
PF-06291874 possesses a complex molecular structure characterized by specific functional groups that enhance its interaction with the glucagon receptor. The molecular formula is CHNO, indicating a diverse array of atoms contributing to its functionality.
These structural features facilitate its role as an antagonist, effectively blocking glucagon's action in metabolic pathways .
PF-06291874 undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:
The technical details surrounding these reactions emphasize the need for precise conditions to maintain stability and efficacy throughout its lifecycle .
The mechanism of action for PF-06291874 involves competitive inhibition at the glucagon receptor site. By binding to this receptor, PF-06291874 prevents glucagon from exerting its effects on glucose metabolism, which includes:
Data from clinical studies indicate that PF-06291874 effectively lowers blood glucose levels in patients with type 2 diabetes by disrupting these processes .
PF-06291874 exhibits several notable physical and chemical properties:
These properties are critical for determining appropriate delivery methods and ensuring effective dosing regimens .
PF-06291874 has significant scientific applications primarily within diabetes research and treatment. Its potential uses include:
The ongoing research into PF-06291874 highlights its promise as a therapeutic option for managing type 2 diabetes mellitus effectively .
PF-06291874 (C₂₆H₂₈F₃N₃O₄; molecular weight: 503.52 g/mol; CAS: 1393124-08-7) is a non-peptide, small-molecule glucagon receptor antagonist classified by its high binding specificity to the human glucagon receptor (hGCGR). Its structure features a chiral (S)-configured center critical for bioactivity, linked to a trifluoromethylpyrazole moiety and a benzoyl-β-alanine group. This configuration enables potent receptor interaction by mimicking key peptide-binding domains while ensuring metabolic stability. The compound exhibits a plasma protein binding rate of ~99.45% (free fraction: 0.55%) and a half-life of 19.7–22.7 hours in humans, supporting once-daily oral dosing [1] [3] [7]. X-ray crystallography confirms that the trifluoromethylpyrazole group occupies the receptor’s hydrophobic pocket, disrupting glucagon-induced conformational activation [8].
Table 1: Molecular Properties of PF-06291874
Property | Value |
---|---|
Chemical Formula | C₂₆H₂₈F₃N₃O₄ |
Molecular Weight | 503.52 g/mol |
CAS Number | 1393124-08-7 |
Purity | >98% (HPLC) |
Solubility | ≥30 mg/mL in DMSO |
Chiral Center | (S)-configuration |
Plasma Protein Binding | ~99.45% |
Half-life | 19.7–22.7 hours |
The development of glucagon receptor antagonists (GRAs) emerged from the recognition of glucagon’s hyperglycemic effects in the 1970s. Early peptide-based antagonists (e.g., des-His¹-glucagon) demonstrated proof-of-concept glucose-lowering but suffered from poor oral bioavailability and short half-lives. The 2000s saw non-peptidic GRAs like MK-0893 and LY-2409021 advance to clinical trials. These molecules reduced HbA1c by 0.8–1.5% but were limited by dose-dependent transaminase elevations and LDL-cholesterol increases. PF-06291874, patented by Pfizer in 2013, represented a refinement with its balanced potency (Ki = 14 nM against hGCGR) and selectivity (>69 off-target screens) [6] [10]. Its optimization focused on mitigating hepatotoxicity risks while maintaining robust glucose control, positioning it as a candidate for combination therapy in insulin-resistant states [2] [4].
In T2DM, dysregulated glucagon secretion exacerbates fasting and postprandial hyperglycemia by driving excessive hepatic glucose production (HGP). Glucagon stimulates HGP via cAMP-PKA signaling, activating glycogenolysis and gluconeogenesis. Antagonizing the glucagon receptor directly suppresses HGP, complementing insulin sensitizers like metformin. PF-06291874 achieves this by competitively inhibiting glucagon binding (IC₅₀: ~20 nM), thereby reducing cAMP accumulation in hepatocytes. Preclinically, it lowered glucagon-mediated glucose excursions in rats by >50% at 10 mg/kg. Clinically, it decreased mean daily glucose (MDG) by 40.3–68.8 mg/dL as monotherapy, validating the GRA mechanism for glycemic control without insulin secretion [4] [6] [10]. This approach addresses a key pathophysiological defect in T2DM—unopposed glucagon action—while minimizing hypoglycemia risk due to the glucose-dependence of glucagon’s effects [2] [3].
Table 2: Key Clinical Efficacy Endpoints of PF-06291874 in T2DM
Parameter | Placebo-Adjusted Change (Range) | Study Duration | Population |
---|---|---|---|
HbA₁c Reduction | -0.67% to -0.93% | 12 weeks | T2DM + metformin |
FPG Reduction | -27.1 to -57.2 mg/dL | 4 weeks | T2DM monotherapy |
MDG Reduction | -40.3 to -68.8 mg/dL | 4 weeks | T2DM monotherapy |
Hypoglycemia Risk | Similar to placebo | 12 weeks | T2DM + metformin |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3